PBDA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Photo-caged 2-butene-1,4-dial, commonly referred to as PBDA, is a compound that has garnered significant attention in the field of chemical biology. It is primarily used as a photo-crosslinker for covalent trapping of DNA-binding proteins. This compound is known for its high specificity and efficiency in forming stable DNA-protein crosslinks, making it a powerful tool for studying DNA-protein interactions .

Vorbereitungsmethoden

The synthesis of photo-caged 2-butene-1,4-dial involves several steps. One of the synthetic routes starts from 2-furanethanol. The process involves the conversion of 2-furanethanol to an azide intermediate, which is then used for postsynthetic labeling of DNA via click chemistry . The reaction conditions typically involve photo-irradiation at 360 nm, which generates 2-butene-1,4-dial, a small, long-lived intermediate that reacts selectively with lysine residues of DNA-binding proteins .

Analyse Chemischer Reaktionen

Photo-caged 2-butene-1,4-dial undergoes several types of chemical reactions, primarily driven by photo-irradiation. The key reaction is the generation of 2-butene-1,4-dial upon exposure to light, which then selectively reacts with lysine residues in DNA-binding proteins. This reaction is highly specific and yields stable DNA-protein crosslinks in up to 70% yield . The major product formed from this reaction is a covalently bonded DNA-protein complex .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

PBDA is a derivative of dopamine, a neurotransmitter that plays a crucial role in several neurological processes. Research indicates that this compound may interact with dopamine receptors, influencing neurochemical pathways associated with mood regulation and cognitive function.

Key Mechanisms:

- Dopamine Receptor Interaction: this compound exhibits affinity for dopamine receptors, which may lead to potential applications in treating neurodegenerative diseases and mood disorders.

- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially mitigating the effects of oxidative stress in neuronal cells .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

Neurological Disorders:

- Parkinson’s Disease: Given its structural similarity to dopamine, this compound may be investigated as a treatment option for Parkinson's disease, where dopamine levels are critically low.

- Depression and Anxiety: By modulating dopamine receptor activity, this compound could serve as an adjunct therapy for mood disorders.

Case Studies:

- A study published in a peer-reviewed journal examined the effects of this compound on animal models of Parkinson's disease, showing promising results in improving motor function and reducing symptoms associated with dopamine depletion .

Applications in Plant-Based Dairy Alternatives

This compound is also significant in the context of plant-based dairy alternatives. The increasing consumer shift towards sustainable diets has led to the exploration of plant-based dairy products (this compound) as viable substitutes for traditional dairy.

Nutritional Profile:

- Recent analyses have shown that while many plant-based dairy alternatives are lower in protein compared to their dairy counterparts, they can be fortified with essential nutrients such as calcium and vitamins D and B12 .

Environmental Impact:

- Integrating this compound into dietary guidelines promotes sustainability by reducing reliance on animal agriculture. Studies suggest that plant-based diets can significantly lower carbon footprints while maintaining nutritional adequacy .

Comparative Analysis of Nutritional Composition

The following table summarizes the nutritional comparison between traditional dairy products and plant-based dairy alternatives (this compound):

| Nutrient | Traditional Dairy (per 100ml) | Plant-Based Dairy Alternatives (this compound) (per 100ml) |

|---|---|---|

| Protein | 3.4g | 0.9g (average for non-soya varieties) |

| Calcium | 120mg | 120mg (fortified) |

| Vitamin D | 1μg | 1μg (fortified) |

| Vitamin B12 | 0.5μg | 0.5μg (fortified) |

| Sugar | 5g | 4g (average) |

Wirkmechanismus

The mechanism of action of photo-caged 2-butene-1,4-dial involves photo-irradiation, which generates 2-butene-1,4-dial. This intermediate reacts selectively with lysine residues in DNA-binding proteins, forming stable DNA-protein crosslinks. The high specificity of this reaction minimizes non-target background trapping, making it an efficient tool for studying DNA-protein interactions .

Vergleich Mit ähnlichen Verbindungen

Photo-caged 2-butene-1,4-dial is unique in its high specificity and efficiency for covalent trapping of DNA-binding proteins. Similar compounds include aryl azides, benzophenones, and diazirines, which are also used as photo-crosslinkers. these compounds generate highly reactive intermediates that react non-selectively with nearby functional groups, resulting in low target-capture yields and high non-target background capture . In contrast, photo-caged 2-butene-1,4-dial exhibits high specificity for target proteins, leading to low non-target background capture and higher yields .

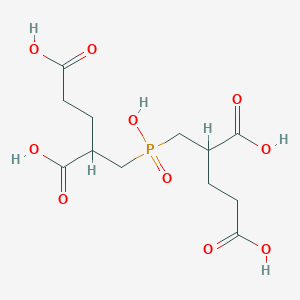

Eigenschaften

CAS-Nummer |

229472-51-9 |

|---|---|

Molekularformel |

C12H19O10P |

Molekulargewicht |

354.25 g/mol |

IUPAC-Name |

2-[[2,4-dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid |

InChI |

InChI=1S/C12H19O10P/c13-9(14)3-1-7(11(17)18)5-23(21,22)6-8(12(19)20)2-4-10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22) |

InChI-Schlüssel |

SGRJLTOOQLQDRH-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

Kanonische SMILES |

C(CC(=O)O)C(CP(=O)(CC(CCC(=O)O)C(=O)O)O)C(=O)O |

Piktogramme |

Corrosive |

Synonyme |

4,4'-phosphinicobis(butane-1,3-dicarboxylic acid) PBDA cpd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.